A Comprehensive Technical Guide to the Characterization of Tert-butyl (4-benzylmorpholin-2-YL)methylcarbamate
A Comprehensive Technical Guide to the Characterization of Tert-butyl (4-benzylmorpholin-2-YL)methylcarbamate
Introduction
In the landscape of modern medicinal chemistry and drug development, the morpholine ring stands out as a "privileged structure."[1][2] This versatile heterocycle is a cornerstone in the design of bioactive molecules due to its favorable physicochemical, metabolic, and biological properties.[2][3] When appropriately substituted, morpholine derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3][4] The compound Tert-butyl (4-benzylmorpholin-2-YL)methylcarbamate (CAS 146944-34-5) embodies this principle, integrating the morpholine scaffold with two other critical chemical motifs: a benzyl group and a tert-butoxycarbonyl (Boc) protected amine.[5]
The N-benzyl group can modulate biological activity and pharmacokinetic properties, while the Boc group is a ubiquitous protecting group in multi-step organic synthesis, valued for its stability and facile removal under mild acidic conditions.[6][7] The precise structural integrity and purity of this molecule are therefore paramount for its use as a pharmaceutical intermediate or as a candidate in discovery pipelines.
This guide provides an in-depth, multi-technique framework for the definitive characterization of Tert-butyl (4-benzylmorpholin-2-YL)methylcarbamate. Moving beyond a simple listing of data, we will explore the causality behind the selection of analytical methods, provide detailed, field-tested protocols, and explain the interpretation of the resulting data. This document is intended for researchers, chemists, and quality control professionals who require a robust and self-validating system for confirming the identity, structure, and purity of this important morpholine derivative.
Molecular Structure and Physicochemical Profile
A thorough characterization begins with an understanding of the molecule's fundamental properties and the contribution of its constituent parts.
| Property | Value | Source |
| IUPAC Name | tert-butyl N-(4-benzylmorpholin-2-ylmethyl)-N-methylcarbamate | N/A |
| CAS Number | 146944-34-5 | [5][8] |
| Molecular Formula | C₁₇H₂₆N₂O₃ | [5] |
| Molecular Weight | 306.40 g/mol | [5] |
The structure is composed of three key regions, each contributing to its overall chemical behavior:
-
4-Benzylmorpholine Core : The morpholine ring provides a polar, six-membered heterocyclic scaffold. The N-benzyl group adds a lipophilic aromatic moiety, which can be critical for interactions with biological targets.
-
2-Substituted Side Chain : The -(CH₂)NH- side chain at the C-2 position of the morpholine ring acts as a linker to the carbamate functionality.
-
N-Boc Protecting Group : The tert-butoxycarbonyl group protects the secondary amine, preventing its participation in undesired side reactions. Its characteristic spectroscopic signals are a crucial validation point for a successful synthesis.[6]
Caption: Chemical structure of Tert-butyl (4-benzylmorpholin-2-YL)methylcarbamate.
Conceptual Synthesis and the Role of Characterization
The synthesis of a molecule like this typically involves a multi-step sequence where characterization at the final step is non-negotiable. A plausible synthetic strategy validates the necessity of the analytical methods described herein.
Caption: Conceptual workflow for synthesis and the critical role of final characterization.
Spectroscopic Characterization: Elucidating the Structure
Spectroscopic methods provide the foundational evidence for the covalent structure of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful technique for unambiguous structural elucidation in solution. ¹H NMR confirms the presence and connectivity of proton-bearing fragments, while ¹³C NMR verifies the carbon skeleton. The appearance of a sharp, intense singlet for the tert-butyl group is a definitive indicator of a successful N-Boc protection.[6]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with sufficient scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Acquire a proton-decoupled ¹³C NMR spectrum (typically requires several hundred to thousands of scans).
-
Process the data (Fourier transform, phase correction, and baseline correction). Calibrate the ¹H spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) and the ¹³C spectrum (CDCl₃ at 77.16 ppm).
-
Data Interpretation and Expected Signals
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~1.45 | Singlet | 9H | C(CH₃)₃ | Characteristic signal for the nine equivalent protons of the Boc group.[6] |
| ~2.30 - 2.90 | Multiplets | 4H | Morpholine CH₂ (ring) | Protons on carbons adjacent to the ring nitrogen. |
| ~3.50 | Singlet | 2H | Ar-CH₂-N | Benzylic protons, appear as a singlet due to no adjacent protons. |
| ~3.60 - 4.00 | Multiplets | 5H | Morpholine CH, CH₂O (ring) | Protons on carbons adjacent to the ring oxygen and the C2 proton. |
| ~3.20 | Multiplet | 2H | C2-CH₂-N | Protons of the methylene linker at position 2. |
| ~2.90 | Singlet | 3H | N-CH₃ | Methyl group attached to the carbamate nitrogen. |
| ~7.25 - 7.40 | Multiplet | 5H | Ar-H | Aromatic protons of the benzyl group. |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~28.4 | C(CH₃)₃ | Methyl carbons of the Boc group.[9] |
| ~35.0 | N-CH₃ | Methyl group on the carbamate nitrogen. |
| ~50.0 - 55.0 | Morpholine CH₂, C2-CH₂-N | Aliphatic carbons of the morpholine ring and side chain. |
| ~63.0 | Ar-CH₂-N | Benzylic carbon. |
| ~67.0 | Morpholine CH₂O | Carbons adjacent to the ring oxygen. |
| ~75.0 | Morpholine CH | Carbon at position 2 of the morpholine ring. |
| ~80.0 | C(CH₃)₃ | Quaternary carbon of the Boc group.[9] |
| ~127.0 - 130.0 | Aromatic CH | Aromatic carbons of the benzyl group. |
| ~138.0 | Aromatic quat. C | Quaternary aromatic carbon attached to the benzylic CH₂. |
| ~156.0 | C=O (Carbamate) | Carbonyl carbon of the Boc group.[9] |
Mass Spectrometry (MS)
Causality: Mass spectrometry is essential for confirming the molecular weight of the target compound. High-Resolution Mass Spectrometry (HRMS) provides an exact mass, which can be used to unequivocally determine the molecular formula, serving as a powerful validation of the compound's elemental composition.[10][11]
Experimental Protocol: Electrospray Ionization - High Resolution Mass Spectrometry (ESI-HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Use an ESI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire data in positive ion mode. The expected protonated molecule [M+H]⁺ should be observed.
-
Analysis: Compare the measured exact mass of the [M+H]⁺ ion with the theoretically calculated mass. The mass error should be within a low tolerance (typically < 5 ppm).
Data Interpretation and Expected Fragmentation
-
Expected Ion: For C₁₇H₂₆N₂O₃, the monoisotopic mass is 306.1943 Da. The primary ion observed in positive mode ESI-HRMS will be the protonated molecule, [M+H]⁺.
-
Calculated Exact Mass of [M+H]⁺: 307.2016 Da
-
Key Fragmentation Pathways: Tandem MS (MS/MS) can reveal structural information. Common fragmentation would include the loss of the benzyl group, loss of the Boc group, or cleavage of the morpholine ring.
Caption: Plausible fragmentation pathways in tandem mass spectrometry.
Chromatographic Purity Assessment
Causality: While spectroscopy confirms structure, chromatography quantifies purity. High-Performance Liquid Chromatography (HPLC) is the gold standard in the pharmaceutical industry for separating the main compound from any impurities, such as starting materials, by-products, or degradation products.[12][13] This analysis is critical for ensuring the quality and safety of the material for its intended application.[14]
Experimental Protocol: Reverse-Phase HPLC (RP-HPLC)
-
System: An HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Gradient: A typical starting gradient would be 5% B to 95% B over 20 minutes. This must be optimized to ensure good resolution between the main peak and any impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm (due to the benzyl group's chromophore).
-
Sample Preparation: Prepare a sample solution at ~1 mg/mL in a suitable diluent (e.g., 50:50 Acetonitrile/Water). Filter through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
Data Interpretation and Acceptance Criteria
-
The result is a chromatogram showing peaks over time. The main peak corresponds to the target compound.
-
Purity is calculated by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.
-
For a pharmaceutical intermediate, a typical acceptance criterion is a purity of ≥95% .
Table 3: Sample HPLC Purity Data Representation
| Peak No. | Retention Time (min) | Area | Area % | Identity |
|---|---|---|---|---|
| 1 | 3.45 | 15,200 | 0.4 | Impurity |
| 2 | 12.68 | 3,750,000 | 99.1 | Product |
| 3 | 14.12 | 19,000 | 0.5 | Impurity |
| Total | | 3,784,200 | 100.0 | |
Consolidated Characterization Summary
This table provides a quick-reference summary of the essential data required to confirm the identity and purity of a batch of Tert-butyl (4-benzylmorpholin-2-YL)methylcarbamate.
| Analysis | Parameter | Expected Result |
| ¹H NMR | Diagnostic Peak | Sharp singlet at ~1.45 ppm (9H integration) |
| Aromatic Region | Multiplet at ~7.25-7.40 ppm (5H integration) | |
| ¹³C NMR | Carbonyl Peak | Signal at ~156.0 ppm |
| Boc Group Carbons | Signals at ~80.0 ppm (quat. C) and ~28.4 ppm (CH₃) | |
| HRMS | [M+H]⁺ Ion | Measured exact mass within 5 ppm of 307.2016 Da |
| HPLC | Purity (Area %) | ≥ 95% |
| Retention Time | Consistent under a defined analytical method |
Conclusion
The comprehensive characterization of Tert-butyl (4-benzylmorpholin-2-YL)methylcarbamate is a critical, multi-faceted process that underpins its reliable use in research and drug development. A combination of NMR spectroscopy for definitive structural elucidation, high-resolution mass spectrometry for molecular formula confirmation, and HPLC for purity quantification provides a self-validating system of analysis. Adherence to the detailed protocols and interpretation frameworks outlined in this guide ensures that scientists and researchers can proceed with confidence, knowing that the identity, structure, and purity of their material are rigorously established and documented. This analytical rigor is the foundation upon which successful scientific discovery is built.
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